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Compound of Interest

Compound Name: Ethyl 2-iodooxazole-4-carboxylate

Cat. No.: B1394224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 2-iodooxazole-
4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of consolidated spectral data in public repositories,

this guide collates available information and provides a predictive analysis based on

established principles of spectroscopy and the known data of analogous structures.

Chemical Structure and Properties
IUPAC Name: Ethyl 2-iodo-1,3-oxazole-4-carboxylate

Molecular Formula: C₆H₆INO₃

Molecular Weight: 267.02 g/mol

CAS Number: 1107663-03-5

Spectral Data Summary
Comprehensive experimental spectral data for Ethyl 2-iodooxazole-4-carboxylate is not

readily available in published literature. The following tables are based on predictive models

and analysis of structurally similar compounds. These values should be considered as

estimations until experimentally verified.
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Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400
MHz)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.30 s 1H H-5 (oxazole ring)

4.41 q 2H -OCH₂CH₃

1.40 t 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100
MHz)

Chemical Shift (δ) ppm Assignment

~161.0 C=O (ester)

~145.0 C-5 (oxazole ring)

~138.0 C-4 (oxazole ring)

~95.0 C-2 (oxazole ring, C-I)

~61.5 -OCH₂CH₃

~14.0 -OCH₂CH₃

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group

~1720-1740 C=O stretching (ester)

~1600-1650 C=N stretching (oxazole ring)

~1100-1300 C-O stretching (ester and ether)

~500-600 C-I stretching
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Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Interpretation

267 [M]⁺ (Molecular ion)

222 [M - OCH₂CH₃]⁺

194 [M - COOCH₂CH₃]⁺

140 [M - I]⁺

Experimental Protocols
As a definitive synthesis protocol for Ethyl 2-iodooxazole-4-carboxylate is not widely

published, a potential synthetic route can be extrapolated from established methods for the

synthesis of substituted oxazoles and the iodination of heterocyclic rings. A plausible approach

involves the iodination of a precursor, Ethyl oxazole-4-carboxylate.

Synthesis of Ethyl oxazole-4-carboxylate (Precursor)
A common method for the synthesis of the oxazole ring is the Robinson-Gabriel synthesis or

variations thereof, which involves the cyclization of an α-acylamino ketone. An alternative is the

reaction of an α-haloketone with a primary amide.

Iodination of Ethyl oxazole-4-carboxylate
The introduction of an iodine atom at the C-2 position of the oxazole ring can be achieved

through several methods. One common approach is electrophilic iodination using an iodinating

agent such as N-iodosuccinimide (NIS) or iodine in the presence of a base.

Illustrative Protocol:

Dissolution: Dissolve Ethyl oxazole-4-carboxylate in a suitable aprotic solvent (e.g.,

acetonitrile or dichloromethane).

Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) to the solution. The reaction is

typically carried out at room temperature.
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Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to

remove any unreacted iodine.

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral

characterization of a target compound like Ethyl 2-iodooxazole-4-carboxylate.
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Workflow for Synthesis and Spectral Analysis
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A general workflow for the synthesis and subsequent spectral analysis of a chemical
compound.

This guide provides a foundational understanding of the spectral characteristics of Ethyl 2-
iodooxazole-4-carboxylate. For definitive data, experimental synthesis and characterization
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are recommended. The provided protocols and predictive data serve as a valuable resource for

researchers initiating work with this compound.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectral Analysis of Ethyl 2-
iodooxazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394224#ethyl-2-iodooxazole-4-carboxylate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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